2-(3-Ethylureido)-2-oxoacetic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

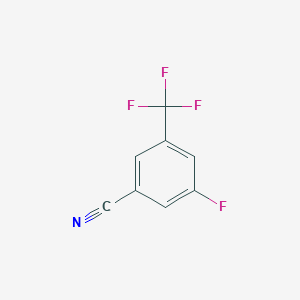

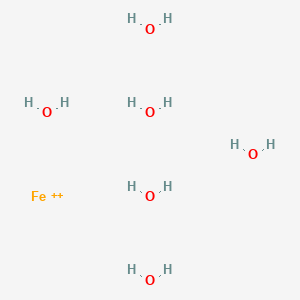

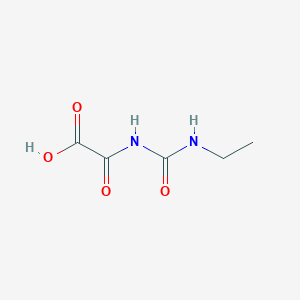

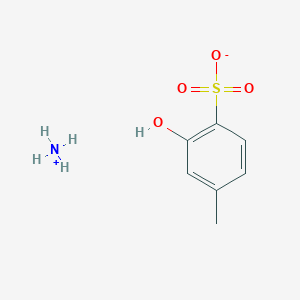

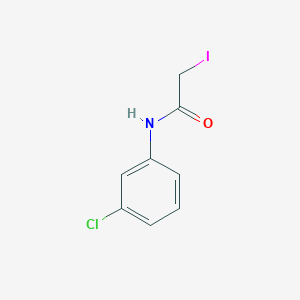

“2-(3-Ethylureido)-2-oxoacetic acid” is a type of ureido carboxylic acid. Ureido carboxylic acids are a class of compounds that contain both a urea group (-NH-CO-NH2) and a carboxylic acid group (-COOH). They are involved in a variety of biological processes and can be found in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of ureido carboxylic acids typically involves the reaction of an isocyanate with a carboxylic acid. This reaction produces a urethane, which can then be hydrolyzed to yield the desired ureido carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(3-Ethylureido)-2-oxoacetic acid” would likely consist of a urea group attached to a carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .

Chemical Reactions Analysis

Ureido carboxylic acids can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to yield a carboxylic acid and a urea. They can also react with alcohols to form esters .

科研应用

Synthesis of Novel Derivatives

One primary application involves the synthesis of novel series of α-ketoamide derivatives, where derivatives similar to 2-(3-Ethylureido)-2-oxoacetic acid have shown superiority in purity and yield when synthesized using OxymaPure/DIC as a coupling reagent. Such derivatives are synthesized via the ring opening of N-acylisatin, leading to compounds with potential pharmaceutical applications due to their unique structural properties (El‐Faham et al., 2013).

Structural Characterization and Potential Applications

Structural characterization of related compounds, such as 2-amino-2-oxoacetic acid, reveals their importance in medicinal chemistry. Such compounds exhibit significant anticancer activity against specific cancer cells and hold potential as drugs for type 2 diabetes. The detailed structural analysis aids in understanding their mechanisms of action, showcasing the importance of these derivatives in developing antitumor and antidiabetic agents (Delgado et al., 2019).

Applications in Catalysis and Material Science

Derivatives of 2-(3-Ethylureido)-2-oxoacetic acid are utilized in catalysis and material science, demonstrating versatility in synthesizing ligands for metal complexes and anchoring ligands to semiconductor surfaces. This highlights their role in developing advanced materials and catalytic systems (Zong et al., 2008).

未来方向

The future directions for research on “2-(3-Ethylureido)-2-oxoacetic acid” would depend on its potential applications. Given the wide range of biological activities associated with ureido carboxylic acids, it could be of interest in the development of new pharmaceuticals or biologically active compounds .

性质

IUPAC Name |

2-(ethylcarbamoylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-2-6-5(11)7-3(8)4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPYGGZRJRZBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388920 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethylureido)-2-oxoacetic acid | |

CAS RN |

105919-00-4 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)